N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a chemical compound belonging to the benzothiazole family, characterized by its fused benzene and thiazole rings
Mechanism of Action
Target of Action
N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, affecting the normal functioning of the target and leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary depending on the specific target and the biological context.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Benzothiazole derivatives are known to have various biological effects, including antibacterial activity . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.
Introduction of Substituents: The N-methyl and N-phenyl groups are introduced through subsequent reactions. For instance, the N-methyl group can be added by reacting the benzothiazole core with methyl iodide, while the N-phenyl group can be introduced using phenyl isocyanate.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or phenols to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, phenols, strong bases like sodium hydride (NaH)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Alkylated or phenylated derivatives
Scientific Research Applications
Chemistry: In organic chemistry, N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: Research has indicated that derivatives of benzothiazole exhibit significant pharmacological activities. This compound and its derivatives are being explored for their potential use in treating diseases such as tuberculosis and cancer.
Industry: In material science, benzothiazole derivatives are used in the development of advanced materials, including polymers and coatings. Their unique chemical properties contribute to the enhancement of material performance and durability.
Comparison with Similar Compounds
Benzothiazole: The parent compound without substituents.
N-methylbenzothiazole: Similar structure but lacking the phenyl group.
N-phenylbenzothiazole: Similar structure but lacking the methyl group.
Uniqueness: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide stands out due to the presence of both N-methyl and N-phenyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler counterparts
Properties
IUPAC Name |
N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMALFIUSNGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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